(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is an Fmoc-protected γ-amino acid derivative featuring a thiophen-3-yl substituent at the γ-carbon (C3) of the propanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxy carbonyl] group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and ease of removal under mild acidic conditions. The (R)-configuration at the chiral center and the γ-substitution pattern differentiate this compound from conventional α-amino acids.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMDOMRTRHLFX-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137998 | |
| Record name | 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-46-1 | |
| Record name | 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(thiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
This compound is an alanine derivative, and amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones and mental performance during stress-related tasks.
Mode of Action
As an alanine derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives.
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy production.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a complex compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its applications in peptide synthesis, pharmacological properties, and mechanisms of action.
Structural Overview
The compound features several key components:
- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
- Thiophenyl moiety : Contributes to the compound's interaction with biological targets.
- Propanoic acid backbone : Serves as a structural foundation for further modifications.
Biological Activity
The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities.
The specific mechanism of action is not fully elucidated but is believed to involve:
- Interaction with Enzymes and Receptors : The thiophenyl group may facilitate binding to specific biological targets, modulating their activity.
- Peptide Formation : As an amino acid derivative, it participates in peptide bond formation, influencing the biological functions of the resulting peptides.
Applications
The compound is utilized in various scientific fields, including:
- Peptide Synthesis : It acts as a protective group during the synthesis of complex peptides, enhancing yield and selectivity.
- Drug Development : Its structural properties allow for the design of novel therapeutic agents targeting specific pathways, including cancer and infectious diseases.
Comparative Analysis with Similar Compounds
The following table outlines structural similarities and differences with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Contains Fmoc protection | Directly used in peptide synthesis |
| Ethyl Glycinate | Simple ethyl ester | Less complex, used for simpler peptide chains |
| Boc-Amino Acid | Uses Boc protection instead of Fmoc | Different protection strategy affecting reactivity |
Case Studies
- Peptide Synthesis : A study demonstrated the efficiency of using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid in synthesizing bioactive peptides that showed enhanced binding affinity to target receptors involved in inflammatory responses.
- Antiviral Activity : Another investigation revealed that derivatives of this compound exhibited antiviral properties against several viruses by interfering with viral replication mechanisms.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-infection : Exhibits activity against bacterial infections by disrupting cell wall synthesis.
- Cancer Therapy : Shows promise in targeting specific cancer cell lines through apoptosis induction pathways.
Comparison with Similar Compounds
Substituent Position: γ-Amino vs. α-Amino Acids
The γ-substitution in the target compound contrasts with most Fmoc-protected analogs, which are α-amino acids (substituents at C2). For example:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid () is an α-amino acid with a thiophen-3-yl group at C2.
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid () features a thiophen-2-yl substituent at C2.
Key Implications :
- Peptide Backbone Flexibility: γ-Amino acids like the target compound can introduce conformational constraints or novel secondary structures in peptides.
- Solubility and Reactivity : The γ-position may alter solubility in organic solvents and reactivity during coupling reactions compared to α-analogs.
Aromatic/Functional Group Variations
The thiophen-3-yl group distinguishes the target compound from analogs with fluorinated phenyl, benzothiophene, or other substituents:
*Molecular weight calculated based on formula; †Molecular weight inferred from similar structures.
Key Observations :
Stereochemical and Stability Considerations
- Enantiomeric Effects : The (R)-configuration in the target compound contrasts with (S)-enantiomers like . Stereochemistry impacts biological activity and crystallization behavior.
- Stability : Fmoc-protected compounds generally require storage at 2–8°C (e.g., ). Thiol-containing analogs (e.g., ) demand precautions against oxidation.
Q & A
Q. What are the standard synthetic strategies for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid?
The synthesis typically involves:
- Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent steps .
- Thiophene Incorporation : The thiophen-3-yl group is introduced via coupling reactions, often using carbodiimide-based reagents like DCC or EDC in anhydrous solvents (e.g., DMF or DCM) .
- Deprotection : The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) to yield the final product . Purity is monitored via HPLC (>99% purity typical) and structural confirmation via H NMR .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- HPLC : To assess purity (>99% in research-grade samples) .
- NMR Spectroscopy : H and C NMR verify the presence of the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and thiophene substituents (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 438.2) .
Q. What are the recommended handling and storage protocols?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation. Solutions in DMF or DCM should be used within 1 month .
- Safety : Use PPE (gloves, goggles) due to acute toxicity risks (H302, H315, H319). Follow SDS guidelines for spills or exposure .
Q. Which purification techniques are effective for this compound?
- Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate or DCM/methanol) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields (85–95%) by enhancing reaction kinetics .
- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of active intermediates .
- Catalyst Screening : DMAP or HOBt improves coupling efficiency by reducing racemization .
Q. What strategies mitigate stereochemical instability during synthesis?
- Chiral Auxiliaries : Use (R)-configured starting materials to preserve enantiopurity .
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization .
- Chiral HPLC : Monitor enantiomeric excess (ee >98%) using chiral stationary phases (e.g., Chiralpak IA) .
Q. How does the thiophen-3-yl substituent influence biological activity compared to aryl/heteroaryl analogs?
- Electronic Effects : The sulfur atom in thiophene enhances π-stacking interactions with aromatic residues in target proteins, improving binding affinity .
- Comparative Studies : Analogs with phenylthio () or difluorophenyl () groups show lower solubility but similar bioactivity, suggesting the thiophene balance of hydrophobicity and reactivity is optimal .
Q. What are common side reactions during Fmoc deprotection, and how are they controlled?
- Base-Induced Degradation : Prolonged exposure to piperidine can hydrolyze the ester linkage. Limit deprotection to 20–30 minutes .
- Byproduct Formation : Fluorenyl byproducts are removed via ether precipitation or centrifugal filtration .
Q. How is stability assessed under varying pH and temperature conditions?
Q. How do structural analogs inform SAR studies for this compound?
- Key Comparisons :
| Analog Substituent | Bioactivity (IC50) | Solubility (mg/mL) |
|---|---|---|
| Thiophen-3-yl | 12 nM | 0.5 |
| Phenylthio () | 18 nM | 0.3 |
| 3,5-Difluorophenyl () | 25 nM | 0.2 |
- The thiophene analog shows superior potency and solubility, guiding lead optimization in drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
